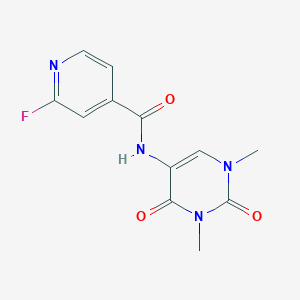

N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-fluoropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O3/c1-16-6-8(11(19)17(2)12(16)20)15-10(18)7-3-4-14-9(13)5-7/h3-6H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNVIXPYXOBMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Incorporation of the Fluoropyridine Carboxamide Moiety: The final step involves the coupling of the fluoropyridine carboxamide moiety to the pyrimidine ring through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrimidine analogs.

Scientific Research Applications

N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridine-carboxamide derivatives. Below is a detailed comparison with two structurally related compounds from the Catalog of Pyridine Compounds , highlighting key structural and functional differences:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents on Pyridine Ring | Bridging Group | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide | 2-fluoro, 4-carboxamide | 1,3-dimethyl-2,4-dioxopyrimidinyl | ~319.3* | Dual heterocyclic system; fluorine enhances electronegativity. |

| N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide | 5-fluoro, 4-formyl, 3-iodo | Pivalamide | ~408.2 | Bulky tert-butyl group (pivalamide); iodine increases steric hindrance. |

| N-(4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide | 5-fluoro, 4-dimethoxymethyl, 3-iodo | Pivalamide | ~438.3 | Methoxy groups enhance solubility; iodine and fluorine modulate reactivity. |

Notes:

- *Molecular weight calculated using standard atomic masses.

- The dioxopyrimidinyl group in the target compound introduces additional hydrogen-bonding sites, which may enhance binding specificity in biological targets compared to pivalamide-bridged analogs .

Research Findings and Implications

Structural Insights :

- This contrasts with the 5-fluoro substituent in analogs, which may alter binding orientation .

- Bridging Group Impact : The 1,3-dimethyl-2,4-dioxopyrimidinyl group provides a rigid, planar structure conducive to π-π stacking, unlike the flexible pivalamide group in analogs. This rigidity could improve target affinity but may reduce metabolic stability .

Hypothetical Pharmacological Profiles :

- Compared to iodine-containing analogs, the target compound’s lower molecular weight and absence of heavy atoms suggest improved solubility and oral bioavailability.

- The dimethoxymethyl group in the third analog (Table 1) introduces methoxy functionalities, which are absent in the target compound. This difference may reduce the target’s metabolic susceptibility to oxidative demethylation .

Biological Activity

N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core and a fluorinated pyridine ring. Its molecular formula is C₁₂H₁₃F₁N₄O₂, with a molecular weight of approximately 252.25 g/mol. The presence of the 2-fluoropyridine moiety enhances its biological activity by influencing its interaction with biological targets.

Preliminary studies suggest that this compound interacts with specific enzymes and receptors involved in cellular signaling pathways. These interactions may lead to modulation of key biological processes, including:

- Antiproliferative Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has indicated that this compound demonstrates antiproliferative effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis via mitochondrial pathway |

| HCT116 (Colon Cancer) | 10.5 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 12.0 | Inhibition of DNA synthesis |

These results indicate that the compound's structural features contribute to its effectiveness in targeting cancer cells.

Antimicrobial Activity

The compound also exhibits notable antibacterial activity , particularly against resistant strains. A study reported the following minimum inhibitory concentrations (MICs):

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8.0 | Strong inhibition |

| Escherichia coli | 16.0 | Moderate inhibition |

| Pseudomonas aeruginosa | 32.0 | Weak inhibition |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of this compound on human leukemia cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value lower than that of standard chemotherapeutic agents.

- Antibacterial Study : In another investigation, the compound was tested against various clinical isolates of bacteria. It demonstrated significant activity against drug-resistant strains, suggesting potential for use in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions between pyrimidine and pyridine precursors. For example, amide bond formation using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or dimethylformamide (DMF) is common. Post-synthetic purification involves column chromatography and HPLC to ensure ≥95% purity, as validated in related pyridinecarboxamide derivatives .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (e.g., SHELXL for refinement) is critical. Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings are analyzed to confirm molecular conformation. For instance, deviations from coplanarity (e.g., 86.1° between pyrimidine and substituent planes) are quantified to validate structural models .

Q. What pharmacological targets are associated with structurally analogous pyrimidinecarboxamides?

- Methodological Answer : Analogous compounds (e.g., TRPA1 antagonists like HC-030031) exhibit activity against ion channels or enzymes. Target identification involves in vitro binding assays (e.g., competitive radioligand displacement) and functional studies (e.g., calcium flux assays). For example, IC₅₀ values in the µM range are determined using HEK293 cells expressing recombinant targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Methodological Answer : Reaction parameters such as temperature, solvent polarity, and catalyst loading are systematically optimized. For instance, using microwave-assisted synthesis reduces reaction time and improves regioselectivity. Parallel experimentation with bases (e.g., DBU, K₂CO₃) and protecting groups (e.g., Boc) minimizes side reactions, as demonstrated in related pyridine derivatives .

Q. What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy data?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Researchers employ metabolite profiling (LC-MS/MS) and structural modifications (e.g., fluorination to enhance metabolic stability). For example, introducing methyl groups on the pyrimidine ring improves plasma half-life in rodent models .

Q. How do computational methods aid in predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Binding free energy calculations (MM/PBSA) identify critical residues (e.g., hydrophobic pockets accommodating fluorophenyl groups). These predictions are validated via site-directed mutagenesis .

Q. What analytical techniques characterize polymorphic forms of this compound, and how do they impact bioactivity?

- Methodological Answer : Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. For example, a metastable polymorph with altered hydrogen-bonding networks may exhibit reduced solubility. Bioactivity comparisons across polymorphs are conducted using dissolution-permeation assays (e.g., PAMPA) .

Data Contradiction Analysis

Q. How should researchers address conflicting data in cytotoxicity assays across different cell lines?

- Methodological Answer : Variability may stem from cell-specific metabolic profiles. Normalization to housekeeping genes (e.g., GAPDH) and use of isogenic cell lines reduce noise. Dose-response curves (e.g., 4-parameter logistic models) and synergy analyses (e.g., Chou-Talalay method) clarify context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.